![molecular formula C5H4F3NO2 B069441 [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol CAS No. 172031-94-6](/img/structure/B69441.png)
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol
Vue d'ensemble
Description
[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol typically involves the trifluoromethylation of oxazole derivatives. One common method includes the reaction of 5-(trifluoromethyl)-1,2-oxazole with formaldehyde under basic conditions to introduce the methanol group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles such as amines or thiols replace the methanol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, reaction temperature around 25-30°C.
Reduction: Lithium aluminum hydride, sodium borohydride, reaction temperature around 0-5°C.
Substitution: Amines, thiols, reaction temperature around 50-60°C.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Amino- or thio-substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol is used as a building block in the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of novel organic compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its unique structure can improve the performance of these products.
Mécanisme D'action
The mechanism of action of [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
- [5-(Trifluoromethyl)-1,2-oxazol-4-yl]methanol
- [5-(Trifluoromethyl)-1,2-oxazol-3-yl]ethanol
- [5-(Trifluoromethyl)-1,2-oxazol-3-yl]amine
Comparison: Compared to [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol, these similar compounds may exhibit different reactivity and biological activity due to variations in their functional groups. For example, [5-(Trifluoromethyl)-1,2-oxazol-4-yl]methanol has the trifluoromethyl group at a different position on the oxazole ring, which can affect its electronic properties and reactivity. [5-(Trifluoromethyl)-1,2-oxazol-3-yl]ethanol has an additional carbon in the side chain, which can influence its solubility and interaction with biological targets. [5-(Trifluoromethyl)-1,2-oxazol-3-yl]amine contains an amine group instead of a methanol group, which can significantly alter its chemical and biological properties.
Propriétés
IUPAC Name |
[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZLXKZLTFWBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172031-94-6 | |
| Record name | [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
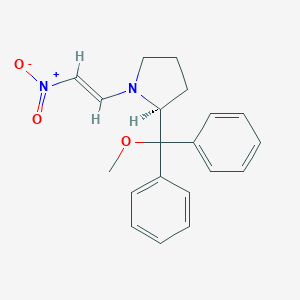
![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
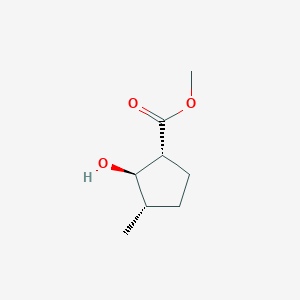
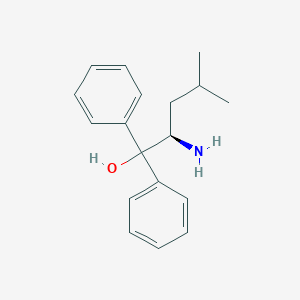
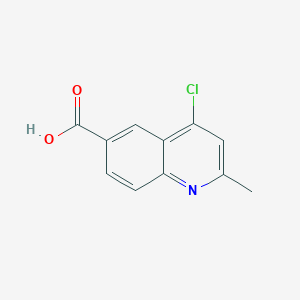
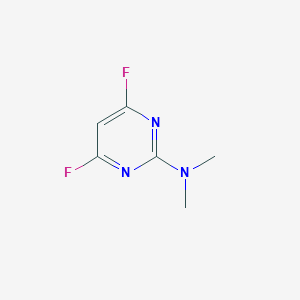

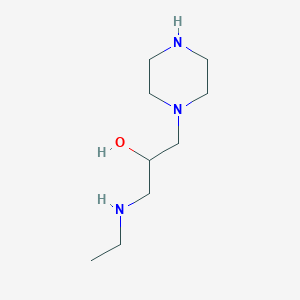
![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)
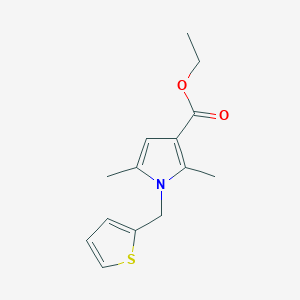
![4-(Benzo[d]thiazol-2-yl)-2-bromoaniline](/img/structure/B69382.png)
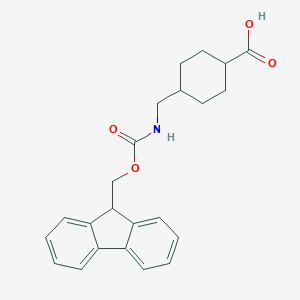

![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
